![molecular formula C18H21N3O4 B2784342 (E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide CAS No. 1356819-53-8](/img/structure/B2784342.png)
(E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis in the presence of an acid or base, and the ether group could potentially be cleaved by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-21(18(12-19)8-3-9-18)17(23)7-5-13-4-6-14(15(10-13)24-2)25-11-16(20)22/h4-7,10H,3,8-9,11H2,1-2H3,(H2,20,22)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDNVMNFZREBOO-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC(=C(C=C1)OCC(=O)N)OC)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC(=C(C=C1)OCC(=O)N)OC)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(carbamoylmethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide |
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